molecular formula C10H16BrN3O B10963186 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N,N-diethylacetamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N,N-diethylacetamide

Cat. No.: B10963186
M. Wt: 274.16 g/mol
InChI Key: RRUCCYVZGZEXHI-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N,N-diethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo group at the 4-position and a methyl group at the 5-position of the pyrazole ring, along with a diethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N,N-diethylacetamide typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at a controlled temperature, often around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N,N-diethylacetamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and as a probe for biological assays.

    Industry: Used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The bromo and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity, while the diethylacetamide moiety influences its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N,N-diethylacetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the diethylacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N,N-diethylacetamide

InChI

InChI=1S/C10H16BrN3O/c1-4-13(5-2)10(15)7-14-8(3)9(11)6-12-14/h6H,4-5,7H2,1-3H3

InChI Key

RRUCCYVZGZEXHI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=C(C=N1)Br)C

Origin of Product

United States

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